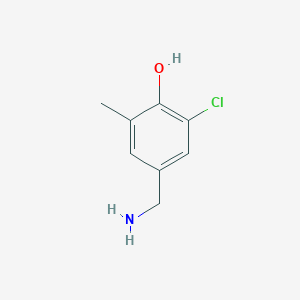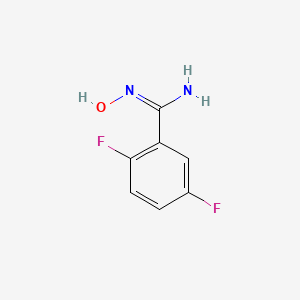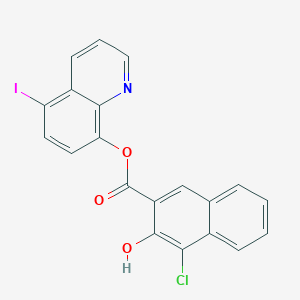![molecular formula C7H14N2O B13797645 1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI)](/img/structure/B13797645.png)
1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azabicyclo[321]octane,3-(aminooxy)-,endo-(9CI) is a nitrogen-containing heterocyclic compound This compound is part of the azabicyclo family, which is known for its unique bicyclic structure
Métodos De Preparación
The synthesis of 1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI) typically involves enantioselective construction methods. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes due to their efficiency and ability to produce the desired stereochemistry.
Análisis De Reacciones Químicas
1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oximes or nitroso compounds, while reduction can yield amines or hydroxylamines.
Aplicaciones Científicas De Investigación
1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI) has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules, including tropane alkaloids.
Biology: Its unique structure makes it a valuable tool in the study of enzyme mechanisms and protein interactions.
Medicine: This compound has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The aminooxy group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein. This interaction can modulate various biochemical pathways, making it a useful tool in drug discovery and development.
Comparación Con Compuestos Similares
1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI) can be compared to other azabicyclo compounds such as 2-Azabicyclo[3.2.1]octane . While both compounds share a similar bicyclic structure, the presence of different functional groups (aminooxy vs. other substituents) imparts unique reactivity and applications. The 8-azabicyclo[3.2.1]octane scaffold is another related compound, known for its role in the synthesis of tropane alkaloids .
Propiedades
Fórmula molecular |
C7H14N2O |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
O-(1-azabicyclo[3.2.1]octan-3-yl)hydroxylamine |
InChI |
InChI=1S/C7H14N2O/c8-10-7-3-6-1-2-9(4-6)5-7/h6-7H,1-5,8H2 |
Clave InChI |
HMSYSSDWFSLXEF-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CC1CC(C2)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


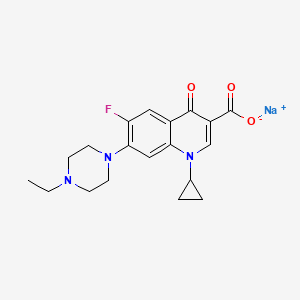
![N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide](/img/structure/B13797567.png)



![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797590.png)
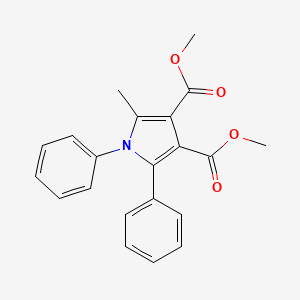
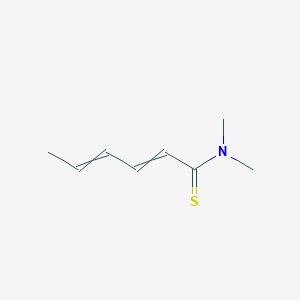
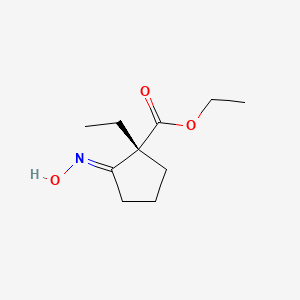
![Propanol, 3-[[(1,4-benzodioxan-2-yl)methyl]amino]-](/img/structure/B13797611.png)
